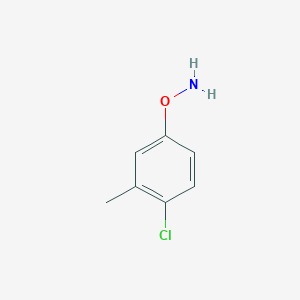
O-(4-Chloro-3-methylphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Chloro-3-methylphenyl)hydroxylamine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chloro-3-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chloro-3-methylphenyl)hydroxylamine typically involves the reaction of 4-chloro-3-methylphenylamine with hydroxylamine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydroxylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
O-(4-Chloro-3-methylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-(4-Chloro-3-methylphenyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of O-(4-Chloro-3-methylphenyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- O-(4-Methylphenyl)hydroxylamine
- O-(4-Chlorophenyl)hydroxylamine
- O-(3-Methylphenyl)hydroxylamine
Uniqueness
O-(4-Chloro-3-methylphenyl)hydroxylamine is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other hydroxylamine derivatives .
Properties
CAS No. |
89232-66-6 |
|---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
O-(4-chloro-3-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8ClNO/c1-5-4-6(10-9)2-3-7(5)8/h2-4H,9H2,1H3 |
InChI Key |
FMLJULHRVQMPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)ON)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















